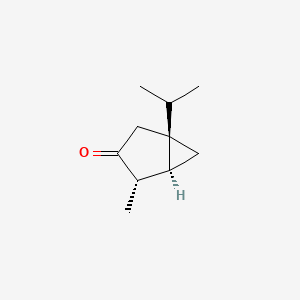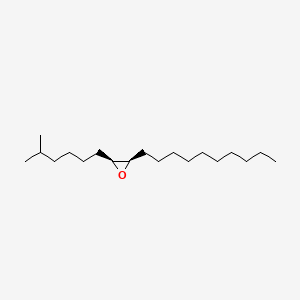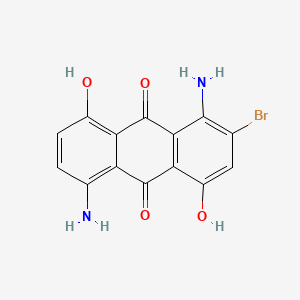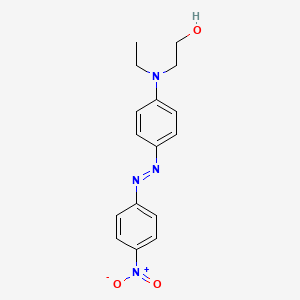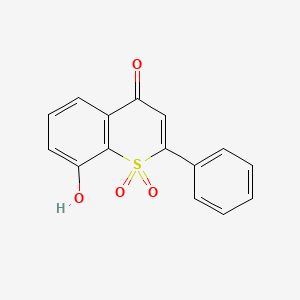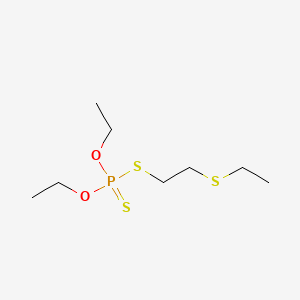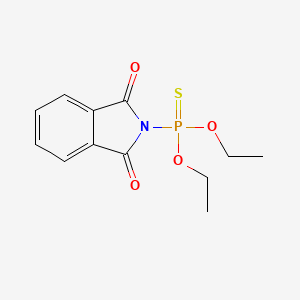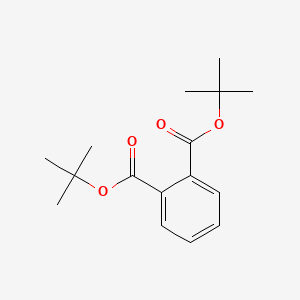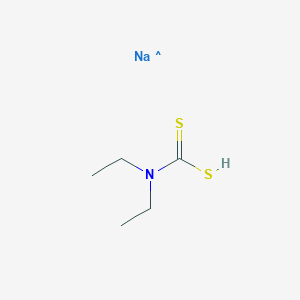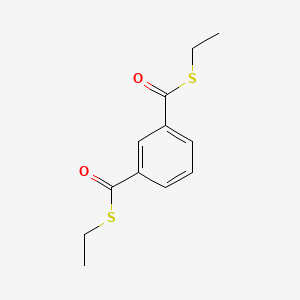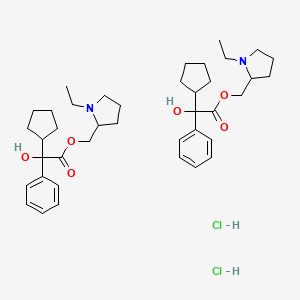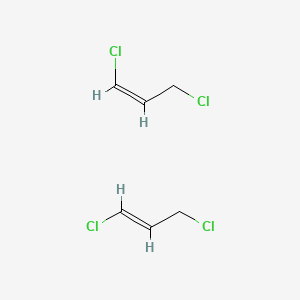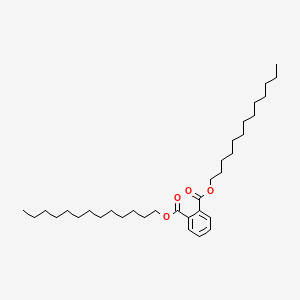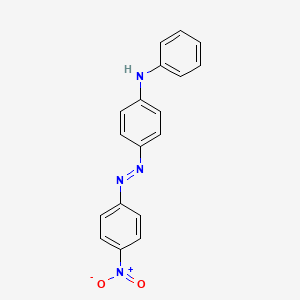
Disperse Orange 1
作用机制
分散橙 1 发挥作用,特别是其抗淀粉样蛋白特性的机制,涉及破坏已形成的淀粉样蛋白-β肽的纤维状组装体。这种破坏减少了淀粉样蛋白-β聚集体的种子活性,从而减少斑块形成和神经炎症。 分子靶标包括淀粉样蛋白-β肽,所涉及的途径与淀粉样蛋白聚集和神经炎症反应有关 .
类似化合物:
分散红 1: 另一种偶氮染料,具有类似的结构特征,但芳香环上的取代基不同。
分散黄 3: 结构相似,但生色团不同。
比较: 分散橙 1 由于其独特的抗淀粉样蛋白特性而独一无二,这在其他类似的偶氮染料中没有观察到。 虽然分散红 1 和分散黄 3 主要用于其染色特性,但分散橙 1 由于其在神经退行性疾病中的潜在治疗应用而脱颖而出 .
生化分析
Biochemical Properties
Disperse Orange 1 is known to interact with various biomolecules. It has been identified as an anti-amyloid agent, which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This suggests that this compound may interact with proteins involved in amyloid formation.
Cellular Effects
This compound has been reported to induce DNA damage and cytotoxic effects . It was found to be genotoxic on HepG2 cells until it reached the maximum concentration tested . Despite cell viability being around 90%, the damage response had saturated, which might be due to cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo isomerization. This dye is useful in conducting experiments with flash photolysis due to the isomerization effect between the trans-4A4N and cis-4A4N states that occurs during photo relaxation . This property allows this compound to interact with light in a unique way, which could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this dye is used in experiments due to its isomerization effect . This suggests that the effects of this compound could change over time under certain conditions, such as exposure to light.
准备方法
合成路线和反应条件: 分散橙 1 的合成涉及 4-硝基苯胺的重氮化,然后与 N-苯基苯胺偶联。 该反应通常在酸性条件下用亚硝酸钠和盐酸进行,形成重氮盐,然后在碱性介质中与 N-苯基苯胺偶联,生成分散橙 1 .
工业生产方法: 分散橙 1 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及连续流动反应器,以确保一致的质量和产量。 使用先进的纯化技术,如重结晶和色谱法,对于获得适用于工业和研究应用的高纯度分散橙 1 至关重要 .
化学反应分析
反应类型: 分散橙 1 会发生几种类型的化学反应,包括:
还原: 硝基可以使用二硫化钠等还原剂还原为氨基。
氧化: 氨基可以在特定条件下被氧化回硝基。
取代: 芳香环可以发生亲电取代反应.
常见试剂和条件:
还原: 水性介质中的二硫化钠。
氧化: 酸性介质中的高锰酸钾。
取代: 在催化剂存在下使用氯或溴进行卤化.
主要形成的产物:
还原: 4-((4-氨基苯基)重氮基)-N-苯基苯胺。
氧化: 原始硝基化合物的再形成。
取代: 分散橙 1 的卤代衍生物.
科学研究应用
相似化合物的比较
Disperse Red 1: Another azo dye with similar structural features but different substituents on the aromatic rings.
Disperse Yellow 3: Similar in structure but with different chromophoric groups.
Comparison: Disperse Orange 1 is unique due to its specific anti-amyloid properties, which are not observed in other similar azo dyes. While Disperse Red 1 and Disperse Yellow 3 are primarily used for their dyeing properties, this compound stands out for its potential therapeutic applications in neurodegenerative diseases .
属性
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVXLROHJBSEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062536 | |
| Record name | C.I. Disperse Orange 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | C.I. Disperse Orange 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4090 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2581-69-3 | |
| Record name | Disperse Orange 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Orange 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-nitrophenyl)azo]-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE ORANGE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. DISPERSE ORANGE 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Disperse Orange 1 a concern for allergic contact dermatitis (ACD)?
A1: this compound belongs to the azo dye family, known to be a common cause of textile-related ACD. [] While regulations exist to limit its concentration in products with direct and prolonged skin contact, this compound has been detected in garments exceeding these limits. []
Q2: How common is ACD caused by this compound?
A2: Clinical studies indicate a relatively low prevalence of this compound allergy. In one study, only 1.3% of patients tested positive for this compound sensitivity out of 547 individuals patch tested with a clothing and dye series. []
Q3: What are the typical sources of this compound exposure leading to ACD?
A3: Aside from clothing, potential sources include hair dyes, wound dressings, and even thyroid shields. [] A case report documented severe localized ACD attributed to a textile necklace containing this compound. []
Q4: Can impurities in commercial this compound contribute to its allergenic potential?
A4: Research suggests that impurities present in commercial this compound can indeed act as sensitizers. [] Thin-layer chromatography (TLC) analysis of commercial this compound revealed the presence of additional allergens within the dye. [, ]
Q5: Does this compound exhibit cross-reactivity with other compounds?
A5: Yes, cross-reactivity between this compound and other disperse dyes, particularly Disperse Yellow 3, has been observed. [, ] This cross-reactivity is likely due to the presence of common metabolites like p-aminodiphenylamine. [, ] Simultaneous reactions to p-phenylenediamine (PPD) and disperse azo dyes have also been reported, suggesting potential cross-reactivity. [, ]
Q6: How do skin bacteria contribute to this compound sensitization?
A6: Human skin bacteria possess azo reductases capable of metabolizing disperse azo dyes, including this compound. [] These metabolites, such as p-aminodiphenylamine, can act as potent sensitizers, potentially contributing to the development of ACD. []
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol.
Q8: How can spectroscopic techniques be used to characterize this compound?
A8: Resonance Raman (RR) spectroscopy has been successfully employed to study the protonation of this compound in solution and adsorbed on oxide surfaces. [] This technique provides valuable insights into the molecule's interactions with different environments.
Q9: How does chlorination treatment affect the toxicity of this compound?
A9: While chlorination, a common wastewater treatment method, can reduce the mutagenic effects of this compound, it does not eliminate them entirely. [] Further research is needed to determine the efficacy of different treatment methods in removing this compound and mitigating its potential risks.
Q10: What methods are used to degrade this compound in wastewater?
A10: Photoelectrocatalytic oxidation using Ti/TiO2 nanotubular array electrodes has shown promise in degrading this compound and reducing its cytotoxicity. [] Electrochemical reduction at a boron-doped diamond electrode is another method explored for the degradation of this azo dye. []
Q11: What is the primary application of this compound?
A11: this compound is predominantly used as a dye in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate. [, ]
Q12: How do light and heat affect the stability of this compound on dyed fabrics?
A12: Prolonged exposure to sunlight and high temperatures can degrade this compound, leading to fading and reduced strength of dyed fibers. [] The presence of lignin in natural fibers like jute can exacerbate this degradation. []
Q13: Are there alternative dye carriers being explored for this compound?
A13: Yes, researchers are investigating the use of unilamellar and multilamellar liposomes as carriers for this compound in wool dyeing. [, ] These lipid-based systems offer potential advantages in terms of controlled dye exhaustion, improved dye-fiber bonding, and reduced reliance on conventional dispersing agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


